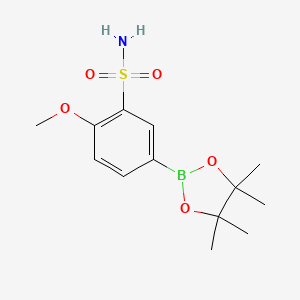

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-containing sulfonamide derivative widely utilized in medicinal chemistry as a Suzuki-Miyaura cross-coupling intermediate. Its structure features a methoxy group at position 2 and a pinacol boronate ester at position 5 of the benzene ring, linked to a sulfonamide group . Synthesized via palladium-catalyzed borylation of 5-bromo-2-methoxybenzenesulfonamide with bis(pinacolato)diboron, it achieves an 80% yield under optimized conditions (KOAc, PdCl₂(dppf), anhydrous 1,4-dioxane, reflux) . The compound’s utility lies in its role as a precursor for generating biaryl structures in drug discovery, particularly for kinase inhibitors and PROTACs .

Properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFGYPUKNTNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxy-5-bromobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The boronate group can be oxidized to form boronic acids.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide can exhibit significant anticancer properties. For example, compounds similar to 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. A study reported that certain benzenesulfonamide derivatives achieved IC50 values between 10.93 nM and 25.06 nM against CA IX, indicating their potential as anticancer agents . Furthermore, these compounds induced apoptosis in cancer cell lines such as MDA-MB-231 .

Antidiabetic Properties

Another area of research involves the antidiabetic potential of sulfonamide derivatives. For instance, certain benzenesulfonamide derivatives were evaluated for their hypoglycemic effects in a rat model of diabetes. Some compounds demonstrated significant reductions in blood glucose levels compared to control groups . This suggests that modifications to the sulfonamide structure could enhance its efficacy as an antidiabetic agent.

Materials Science Applications

Synthesis of Novel Polymers

The compound is also utilized in the synthesis of novel copolymers with specific optical and electrochemical properties. It has been employed in the development of materials based on benzothiadiazole and electron-rich arene units. These materials are relevant for applications in organic electronics and photonic devices due to their favorable electronic properties .

Analytical Chemistry Applications

Chemical Sensing

The unique structure of this compound allows it to be used as a reagent in various analytical applications. Its boron-containing moiety can form complexes with various analytes, making it useful for sensing applications. The compound's moisture sensitivity necessitates careful handling to maintain its chemical integrity during analysis .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets through its boronate and sulfonamide groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Analytical and Physicochemical Properties

- HRMS Data: Target compound: Theoretical m/z for C₁₄H₂₁BN₂O₅S [M+H]⁺ = 340.13 (observed: Not reported) . Compound 9a: [M+H]⁺ = 391.1499 (calculated), 391.1508 (observed) .

- NMR Features:

- Lipophilicity: Introduction of fluorine (9b) or cyclopropane (FM-6583) increases logP compared to the target compound, impacting membrane permeability .

Commercial and Industrial Relevance

- Catalog Availability: The target compound and analogs (e.g., QD-8206, FM-6583) are marketed as building blocks by suppliers like Combi-Blocks and Enamine, underscoring their demand in high-throughput screening .

- Cost Efficiency: High-yield synthesis (80%) makes the target compound more cost-effective than lower-yielding derivatives (e.g., compound 5 at 28%) .

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that integrates a methoxy group with a sulfonamide moiety and a dioxaborolane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18BNO3S

- Molecular Weight : 313.2 g/mol

- CAS Number : 445264-61-9

- Structure : The compound features a methoxy group attached to a benzene ring, which is further substituted with a sulfonamide and a boron-containing dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes and pathways that are critical in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including multidrug-resistant organisms.

- Anticancer Properties : The dioxaborolane structure could enhance the compound's ability to target cancer cells selectively.

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance:

- MIC Values : Compounds similar to this structure have demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus .

Anticancer Activity

The compound has shown promising results in preclinical models:

- In vitro Studies : Research has indicated that related compounds can inhibit cell proliferation in various cancer cell lines with IC50 values as low as 0.126 μM .

- In vivo Efficacy : In animal models, certain derivatives exhibited enhanced survival rates and reduced tumor burden when administered at therapeutic doses .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that compounds similar to this compound exhibit moderate exposure levels with slow elimination rates. Toxicity assessments indicate acceptable safety profiles at high doses (e.g., 800 mg/kg) in animal models .

Q & A

Q. What are the primary synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves reacting a brominated benzenesulfonamide precursor with bis(pinacolato)diboron in the presence of PdCl₂(dppf)•DCM as a catalyst, KOAc as a base, and anhydrous 1,4-dioxane under argon reflux (4–6 hours). Post-reaction purification via column chromatography yields the boronate ester product .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- NMR Spectroscopy : Confirm the presence of the boronate ester (B-O) and sulfonamide (S=O) groups via ¹H and ¹³C NMR. For example, the methoxy group appears as a singlet near δ 3.8 ppm in ¹H NMR, while the dioxaborolan ring protons resonate as a singlet near δ 1.3 ppm .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) matching the theoretical molecular weight (C₁₃H₁₉BO₄S).

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve crystal structures, ensuring accurate bond lengths and angles for the boronate and sulfonamide moieties .

Q. What are the key applications of this compound in medicinal chemistry research?

This boronate-containing sulfonamide serves as a versatile intermediate in drug discovery, particularly in synthesizing kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) via cross-coupling reactions. Its boronate group enables late-stage diversification of bioactive molecules .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields when using this compound as a boronate reagent?

- Catalyst Selection : PdCl₂(dppf)•DCM is preferred for aryl bromides, but Pd(PPh₃)₄ may improve efficiency for chlorides .

- Solvent and Temperature : Anhydrous 1,4-dioxane or DMF at 80–100°C enhances reaction rates.

- Base Choice : KOAc or Cs₂CO₃ facilitates transmetalation.

- Steric Considerations : Steric hindrance from the methoxy group may require longer reaction times (8–12 hours) .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

- Hygroscopicity : The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) and use anhydrous solvents for NMR .

- By-product Formation : Trace palladium residues from coupling reactions can interfere with biological assays. Purify via SPE (solid-phase extraction) or precipitation .

- Crystallization Difficulty : Use vapor diffusion with hexane/ethyl acetate to obtain single crystals for X-ray analysis .

Q. How does the electronic nature of the sulfonamide group influence the reactivity of the boronate moiety?

The electron-withdrawing sulfonamide group (-SO₂NH₂) reduces electron density on the aromatic ring, potentially slowing transmetalation in cross-coupling reactions. Computational studies (DFT) can model charge distribution to predict reactivity trends. Experimentally, coupling partners with electron-donating groups (e.g., -OMe) may improve yields .

Methodological Considerations

Q. What strategies are recommended for handling and storing this compound to ensure stability?

- Storage : Keep in sealed containers under nitrogen at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes for moisture-sensitive reactions and degas solvents via freeze-pump-thaw cycles .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

- Diagnostic Tests :

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies, and how should researchers reconcile discrepancies?

Variations arise from differences in substrate electronic/steric profiles, catalyst batches, or solvent purity. To resolve contradictions:

Q. What evidence supports the stability of this compound under acidic/basic conditions?

Limited data exist, but analogous boronate esters hydrolyze rapidly below pH 3 or above pH 10. Conduct accelerated stability studies in buffered solutions (pH 1–12) at 37°C, monitoring degradation via LC-MS .

Tables for Key Data

Q. Table 1: Representative Synthetic Conditions

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | PdCl₂(dppf)•DCM (5 mol%) | |

| Base | KOAc (1.5 eq) | |

| Solvent | Anhydrous 1,4-dioxane | |

| Temperature | 100°C (reflux) |

Q. Table 2: NMR Data (CDCl₃)

| Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| OCH₃ | 3.82 (s) | 56.2 |

| B-O (pinacol) | 1.33 (s, 12H) | 24.9 |

| SO₂NH₂ | 5.21 (br s) | 126.5 (C-B) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.